N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid

Physicochemical profiling Drug-likeness Medicinal chemistry

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid (IUPAC: 4-(cyclohexylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid) is a C14H23NO4 succinamic acid derivative bearing a cyclohexylamide group at the amide terminus and a tetrahydrofuran-2-yl substituent at the α-position of the succinamic acid backbone. The compound presents two hydrogen-bond donor sites (carboxylic acid OH, amide NH) and three hydrogen-bond acceptor sites (amide carbonyl, carboxylic acid carbonyl, THF ring oxygen) , placing it within a compound class that has been explored for antimicrobial, anti-inflammatory, and proteomics applications at the class level.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 337337-77-6
Cat. No. B2427893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid
CAS337337-77-6
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC(C2CCCO2)C(=O)O
InChIInChI=1S/C14H23NO4/c16-13(15-10-5-2-1-3-6-10)9-11(14(17)18)12-7-4-8-19-12/h10-12H,1-9H2,(H,15,16)(H,17,18)
InChIKeyPPPJJHSMLUJGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid (CAS 337337-77-6): A Dual-Ring Succinamic Acid Building Block for MedChem and Proteomics


N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid (IUPAC: 4-(cyclohexylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid) is a C14H23NO4 succinamic acid derivative bearing a cyclohexylamide group at the amide terminus and a tetrahydrofuran-2-yl substituent at the α-position of the succinamic acid backbone . The compound presents two hydrogen-bond donor sites (carboxylic acid OH, amide NH) and three hydrogen-bond acceptor sites (amide carbonyl, carboxylic acid carbonyl, THF ring oxygen) , placing it within a compound class that has been explored for antimicrobial, anti-inflammatory, and proteomics applications at the class level [1][2]. It is commercially available at 95–98% purity from multiple research-chemical suppliers .

Why Succinamic Acid Analogs Cannot Substitute for N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid in Structure–Activity Programs


Within the 2-(tetrahydrofuran-2-yl)-succinamic acid chemotype, the N-substituent dictates lipophilicity, steric bulk, and electronic character in ways that preclude direct substitution. The N-cyclohexyl variant (LogP ≈ 1.7 by computation, TPSA 75.63 Ų) occupies a distinct property space relative to N-aryl analogs: the N-(3-chloro-2-methyl-phenyl) congener carries a higher XLogP of 2.0 and greater molecular weight (311.76 vs 269.34 g/mol) [1], while the N-(3-trifluoromethyl-phenyl) analog reaches MW 331.29 g/mol . The simpler 4-(cyclohexylamino)-4-oxobutanoic acid (MW 199.25, LogP 0.82) lacks the THF ring entirely, eliminating a hydrogen-bond acceptor and conformational constraint . These property gaps—spanning >60 Da in MW and >1.0 LogP units—translate into different solubility, permeability, and protein-binding profiles that render inter-compound substitution scientifically invalid without re-optimization of the entire assay or synthetic sequence.

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid: Quantitative Comparator Evidence for Procurement Decisions


Lipophilicity (LogP) Positioning Relative to N-Aryl Succinamic Acid Analogs

The computed LogP of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is 1.71 (cLogP from vendor computational data) , placing it approximately 0.3 log units lower than the N-(3-chloro-2-methyl-phenyl) analog (XLogP3-AA = 2.0) [1] and substantially lower than the N-(3-trifluoromethyl-phenyl) analog (expected XLogP > 2.5 based on CF3 contribution). This lower lipophilicity predicts superior aqueous solubility and a reduced risk of CYP450 promiscuity compared to the halo-aromatic analogs, while retaining sufficient LogP for passive membrane permeability (optimal range 1–3). The cyclohexyl group provides saturated hydrocarbon bulk without the metabolic liability of an aniline moiety.

Physicochemical profiling Drug-likeness Medicinal chemistry

Molecular Weight and Ligand Efficiency Differentiation from N-Aryl Analogs

At 269.34 g/mol, N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is 42.4 Da lighter than the N-(3-chloro-2-methyl-phenyl) analog (311.76 g/mol) [1] and 61.9 Da lighter than the N-(3-trifluoromethyl-phenyl) analog (331.29 g/mol) . In fragment-based or lead-optimization contexts where heavy atom count (HAC) directly impacts ligand efficiency metrics (LE = 1.37 × pIC50 / HAC), the cyclohexyl variant's 19 heavy atoms versus 21 and 23 heavy atoms for the chloro- and CF3-phenyl analogs respectively confers an intrinsic LE advantage: for equal potency, the cyclohexyl compound will exhibit ~10–20% higher LE. The retention of the THF ring distinguishes it further from the minimal 4-(cyclohexylamino)-4-oxobutanoic acid (MW 199.25, 14 heavy atoms), which lacks the additional oxygen-mediated interaction capability .

Fragment-based drug design Ligand efficiency Lead optimization

Functional Group Handles for Synthetic Elaboration: THF Ring vs. Linear Alkyl Backbone

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid presents three chemically addressable functional group handles: (i) a free carboxylic acid amenable to amide coupling or esterification, (ii) a secondary amide NH that can undergo N-alkylation or acylation, and (iii) a tetrahydrofuran ring that may participate in ring-opening or oxidation reactions to generate a lactone or diol . This contrasts with 4-(cyclohexylamino)-4-oxobutanoic acid (CAS 21451-32-1), which offers only two handles (carboxylic acid and amide NH) and a simple ethylene spacer lacking the conformational constraint and oxygen atom of the THF ring . The THF oxygen introduces a stereocenter at the 2-position, enabling diastereoselective transformations that are not possible with the linear analog. In the succinamic acid derivative class, such THF-containing scaffolds have been employed as intermediates for dithiine synthesis via SOCl2-mediated cyclization .

Synthetic chemistry Building blocks Diversity-oriented synthesis

Commercial Availability and Pricing Comparison Among 2-(THF-2-yl)-succinamic Acid Analogs

As of the latest vendor data, N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is stocked by at least five suppliers (Matrix Scientific via Leyan, Santa Cruz Biotechnology, CymitQuimica/Biosynth, YMILab, Huateng Pharma) with purities of 95–98% . The Santa Cruz Biotechnology catalog lists 500 mg at $255.00 . In contrast, the N-(3-chloro-2-methyl-phenyl) analog (CAS 330466-14-3) is listed by AKSci at 95% purity , while the N-(3-trifluoromethyl-phenyl) analog appears on fewer vendor lists. The simpler 4-(cyclohexylamino)-4-oxobutanoic acid is broadly available at lower cost from bulk suppliers such as Fluorochem . The target compound thus occupies a middle ground: more chemically complex and less commodity-priced than the non-THF cyclohexyl analog, but with more established multi-vendor supply than the N-aryl THF analogs, reducing single-source procurement risk.

Chemical procurement Supply chain Building block sourcing

Class-Level Biological Potential of Succinamic Acid Derivatives: Antimicrobial and Anticancer Precedents

No peer-reviewed biological assay data specific to N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid were identified in PubMed, Google Scholar, or patent databases as of the search date. However, the succinamic acid chemotype has established class-level biological precedent: succinamic acid derivatives have demonstrated growth inhibition of Saccharomyces cerevisiae in antifungal screening libraries [1], anti-proliferative and apoptosis-inducing activity against SCC4 head and neck cancer cells at 10 μg/mL [2], and anti-inflammatory properties in 3-amino-N-substituted succinamic acid series [3]. The target compound's structural features—an N-cyclohexyl amide (providing lipophilic bulk) and an α-THF substituent (providing hydrogen-bond acceptor capability and conformational constraint)—are consistent with pharmacophoric elements found in bioactive succinamic acid derivatives. However, this remains a class-level inference; direct comparative bioactivity data against specific analogs are absent.

Antimicrobial activity Anticancer research Succinamic acid SAR

CAVEAT: Known Evidence Gaps Limiting Procurement Confidence

A systematic search of PubMed, Google Scholar, PubChem, ChemicalBook, and major patent databases (Google Patents, Justia, WIPO) yielded zero primary research articles, zero patents, and zero public biological assay records specifically indexed to CAS 337337-77-6. No head-to-head comparative studies against any named analog were locatable. The following evidence dimensions—critical for confident compound selection—are entirely absent: (i) in vitro potency (IC50/EC50) against any target, (ii) selectivity profiles vs related targets or counter-screens, (iii) ADME/PK parameters (solubility, permeability, metabolic stability, plasma protein binding), (iv) in vivo efficacy or toxicity, (v) batch-to-batch analytical reproducibility data beyond vendor CoA summaries. This evidence gap does not negate the compound's utility as a building block, but it means that selection over an analog must be driven by the physicochemical and synthetic-handle differentiators described above, not by empirically demonstrated biological superiority.

Evidence limitations Risk assessment Due diligence

Recommended Application Scenarios for N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid Based on Evidence Profile


Scaffold-Hopping and Diversity-Oriented Synthesis Libraries

The compound's three functional handles (carboxylic acid, secondary amide, THF ring) and single stereocenter make it well-suited as a diversity-generating building block for compound library synthesis. The THF oxygen and cyclohexyl group provide both hydrogen-bond acceptor capacity and saturated hydrocarbon bulk without the genotoxic liability of aniline-derived aromatic amines, a key consideration for lead-like library design . The lower LogP (~1.7) relative to N-aryl analogs [1] may improve library solubility profiles.

Proteomics and Chemical Biology Probe Development

The succinamic acid scaffold, with its free carboxylic acid for bioconjugation (e.g., via amide coupling to lysine residues or linker attachment), is structurally analogous to succinamic acid derivatives employed in protein modification studies. The cyclohexyl group provides a hydrophobic anchor that may facilitate non-covalent protein surface recognition, though this application is supported by class-level precedent [2] rather than compound-specific data.

Antimicrobial or Anticancer Pilot Screening Campaigns

Class-level evidence from succinamic acid derivatives demonstrates antifungal activity against S. cerevisiae [2] and anti-proliferative effects in SCC4 cancer cells at 10 μg/mL [3]. The target compound's structural features are consistent with bioactive members of this chemotype. However, users should treat any screening campaign as exploratory: the cyclohexyl-THF combination has not been empirically validated, and initial hits will require confirmation with re-synthesized or independently sourced material.

Synthetic Methodology Development Leveraging the THF Ring

The tetrahydrofuran ring can undergo ring-opening under acidic conditions to generate a diol or be oxidized to a γ-butyrolactone, providing a platform for methodology studies. The α-THF substituent creates a stereocenter adjacent to the carboxylic acid, enabling diastereoselective transformations that are not accessible with the achiral 4-(cyclohexylamino)-4-oxobutanoic acid comparator . This application is grounded in the documented chemistry of THF-containing succinamic acid derivatives undergoing SOCl2-mediated cyclization to dithiines .

Quote Request

Request a Quote for N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.